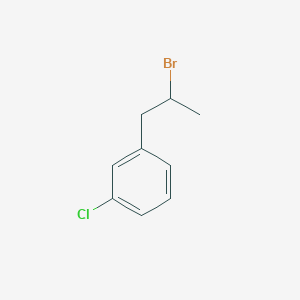

1-(2-Bromopropyl)-3-chlorobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Bromopropyl)-3-chlorobenzene is an organic compound with the molecular formula C9H10BrCl. It is a derivative of benzene, where a bromopropyl group and a chlorine atom are attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-(2-Bromopropyl)-3-chlorobenzene can be synthesized through several methods. One common method involves the bromination of 3-chloropropylbenzene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of automated systems ensures consistent production and minimizes the risk of side reactions .

Análisis De Reacciones Químicas

Types of Reactions

1-(2-Bromopropyl)-3-chlorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2), leading to the formation of different derivatives.

Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Elimination: Typically involves heating with concentrated NaOH or KOH in ethanol.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products

Substitution: Formation of hydroxyl or amino derivatives.

Elimination: Formation of alkenes such as propene.

Oxidation: Formation of carboxylic acids.

Aplicaciones Científicas De Investigación

1-(2-Bromopropyl)-3-chlorobenzene has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 1-(2-Bromopropyl)-3-chlorobenzene involves its interaction with molecular targets through various pathways:

Substitution Reactions: The bromine atom can be replaced by nucleophiles, leading to the formation of new compounds with different properties.

Elimination Reactions: The compound can undergo elimination to form alkenes, which can further participate in additional chemical reactions.

Oxidation and Reduction: The compound can be oxidized or reduced, altering its chemical structure and reactivity.

Comparación Con Compuestos Similares

1-(2-Bromopropyl)-3-chlorobenzene can be compared with other similar compounds, such as:

2-Bromo-1-phenylpropane: Similar in structure but lacks the chlorine atom, leading to different reactivity and applications.

1-Bromo-2-propanone: Contains a carbonyl group instead of a benzene ring, resulting in distinct chemical behavior and uses.

2-Bromopropane: A simpler compound with only a bromine atom and no aromatic ring, used primarily in organic synthesis.

These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.

Actividad Biológica

1-(2-Bromopropyl)-3-chlorobenzene is a halogenated aromatic compound that has garnered attention in biochemical research due to its potential biological activities. Understanding its interactions with biological systems is crucial for assessing its implications in pharmacology, toxicology, and environmental science.

This compound, with the CAS number 216581-36-1, is characterized by the presence of bromine and chlorine substituents on a propyl and chlorobenzene structure. This configuration influences its reactivity and biological interactions.

Research indicates that this compound interacts with various enzymes and proteins, impacting cellular functions. Notably, it has been shown to inhibit acetylcholinesterase activity, which is critical for neurotransmitter regulation in the nervous system. This inhibition can lead to an accumulation of acetylcholine, potentially resulting in neurotoxic effects.

Cellular Effects

The compound has been observed to affect cellular signaling pathways and gene expression. Studies demonstrate that it can alter the expression of genes associated with oxidative stress responses and apoptosis, indicating a potential role in modulating cellular survival and death mechanisms.

Table 1: Summary of Biological Activities

| Activity | Description |

|---|---|

| Enzyme Interaction | Inhibits acetylcholinesterase, affecting neurotransmitter levels. |

| Gene Expression | Alters genes involved in oxidative stress and apoptosis. |

| Cell Signaling | Influences pathways related to cell survival and proliferation. |

Molecular Mechanism

The molecular mechanism underlying the biological activity of this compound involves its capacity to bind to specific sites on target enzymes. This binding can either inhibit or activate enzymatic functions, leading to downstream effects on metabolic processes within cells. The electrophilic nature of the compound allows it to participate in reactions that disrupt normal cellular functions.

Study on Hepatocarcinogenic Potential

A significant study investigated the effects of brominated compounds, including this compound analogs, on liver function in animal models. Male Wistar rats were administered varying doses, revealing early hepatic changes such as hepatomegaly and increased mitotic activity. These findings suggest potential hepatocarcinogenic properties linked to halogenated compounds .

Neurotoxicity Assessment

Another study focused on the neurotoxic effects of similar brominated compounds. It was found that exposure led to behavioral changes in rodents, indicating that these compounds could disrupt normal neurological functions through mechanisms involving neurotransmitter modulation.

Research Findings

Recent research highlights the need for further studies on the long-term effects of exposure to this compound. Investigations into its role as a substrate or inhibitor in various enzymatic reactions are ongoing, with a focus on its implications for drug development and environmental toxicity assessments .

Propiedades

IUPAC Name |

1-(2-bromopropyl)-3-chlorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrCl/c1-7(10)5-8-3-2-4-9(11)6-8/h2-4,6-7H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGLUSFUOBLYDBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=CC=C1)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrCl |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.